molecular formula C22H26N4O5 B4075810 2-[[2-(azepan-1-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide

2-[[2-(azepan-1-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide

Cat. No.: B4075810
M. Wt: 426.5 g/mol
InChI Key: GBPJSJJQUMGQKN-UHFFFAOYSA-N
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Description

2-[[2-(azepan-1-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azepane ring, a methoxyphenyl group, and a nitrobenzamide moiety.

Preparation Methods

The synthesis of 2-[[2-(azepan-1-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the acetyl group: This step involves the acetylation of the azepane ring using acetyl chloride or acetic anhydride under basic conditions.

    Formation of the nitrobenzamide moiety: This involves nitration of a benzene ring followed by amide formation.

    Coupling of the methoxyphenyl group:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

2-[[2-(azepan-1-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[[2-(azepan-1-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[[2-(azepan-1-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[[2-(azepan-1-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide can be compared with other similar compounds, such as:

    2-[[2-(piperidin-1-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide: This compound has a piperidine ring instead of an azepane ring.

    2-[[2-(morpholin-1-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide: This compound has a morpholine ring instead of an azepane ring.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[[2-(azepan-1-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-31-18-8-6-7-16(13-18)23-22(28)19-14-17(26(29)30)9-10-20(19)24-21(27)15-25-11-4-2-3-5-12-25/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPJSJJQUMGQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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